molecular formula C6H10N4 B13285688 3-(Hydrazinylmethyl)-6-methylpyridazine

3-(Hydrazinylmethyl)-6-methylpyridazine

Cat. No.: B13285688
M. Wt: 138.17 g/mol
InChI Key: BMNAQPNYXUNQLR-UHFFFAOYSA-N
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Description

3-(Hydrazinylmethyl)-6-methylpyridazine is a versatile chemical scaffold designed for advanced pharmaceutical and medicinal chemistry research. This compound features a pyridazine ring, a diazine heterocycle known for its significant role in drug discovery, functionalized with a hydrazine moiety . The pyridazine core is a recognized pharmacophore in biologically active compounds, with derivatives demonstrating a wide spectrum of therapeutic properties, including antiviral activity against targets such as the hepatitis A virus (HAV) . Furthermore, the hydrazine functional group is a key precursor in the synthesis of hydrazones, a class of compounds that have attracted considerable attention due to their broad pharmacological activities, such as antimicrobial, anticonvulsant, anticancer, and antitubular effects . The presence of both the pyridazine ring and the reactive hydrazinylmethyl group makes this compound a highly valuable intermediate. Researchers can utilize it to construct more complex molecular architectures, particularly through condensation reactions with aldehydes and ketones to form hydrazone derivatives . These hydrazone-linked compounds are of high interest in developing new therapeutic agents and studying ligand-receptor interactions. This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

(6-methylpyridazin-3-yl)methylhydrazine

InChI

InChI=1S/C6H10N4/c1-5-2-3-6(4-8-7)10-9-5/h2-3,8H,4,7H2,1H3

InChI Key

BMNAQPNYXUNQLR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)CNN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydrazinylmethyl)-6-methylpyridazine typically involves the reaction of 6-methylpyridazine-3-carbaldehyde with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently cyclizes to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Hydrazinylmethyl)-6-methylpyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Studied for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-(Hydrazinylmethyl)-6-methylpyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The compound may also interact with DNA or RNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazine derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a systematic comparison of 3-(Hydrazinylmethyl)-6-methylpyridazine with structurally related compounds:

Structural and Functional Group Comparisons

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound –CH₂–NH–NH₂ (3), –CH₃ (6) C₆H₁₀N₄ 138.17 Nucleophilic, potential ligand for metal coordination
3-Chloro-6-methylpyridazine –Cl (3), –CH₃ (6) C₅H₅ClN₂ 144.56 Electrophilic; used as intermediate for cross-coupling reactions
3-(4-Bromophenoxy)-6-methylpyridazine –O–C₆H₄–Br (3), –CH₃ (6) C₁₁H₉BrN₂O 265.11 Aryl ether linkage; potential antimicrobial activity
3-(3-Methoxyphenyl)-6-methylpyridazine –C₆H₄–OCH₃ (3), –CH₃ (6) C₁₂H₁₁N₂O 215.23 Lipophilic; possible CNS activity
6-Methyl-3,4-diphenylpyrimidopyridazine –Ph (3,4), –CH₃ (6) C₂₀H₁₄N₆O 354.36 Planar aromatic system; herbicidal activity

Physicochemical Properties

  • Hydrazinyl Derivatives : Polar due to –NH–NH₂, leading to higher solubility in polar solvents compared to halogenated or aryl analogs.
  • Halogenated Derivatives : Higher molecular weight and lipophilicity (e.g., 3-(4-bromophenyl)-6-methylpyridazine, LogP ~2.96) enhance membrane permeability .

Key Research Findings

Synthetic Versatility : The hydrazinyl group in this compound enables further functionalization (e.g., condensation with carbonyl compounds to form hydrazones) .

Comparative Reactivity : Hydrazinyl derivatives are more reactive toward electrophiles than halogenated analogs, facilitating diverse downstream applications .

Biological Activity

3-(Hydrazinylmethyl)-6-methylpyridazine is a pyridazine derivative characterized by a hydrazinylmethyl group at the 3-position and a methyl group at the 6-position. This unique structure imparts distinctive chemical and biological properties, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula for this compound is C7H10N4C_7H_{10}N_4 with a molecular weight of approximately 150.18 g/mol. The compound features a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, contributing to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC7H10N4C_7H_{10}N_4
Molecular Weight150.18 g/mol
IUPAC NameThis compound
Melting PointNot specified

Antimicrobial Properties

Research indicates that derivatives of pyridazine compounds, including this compound, exhibit significant antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

Preliminary studies suggest that the hydrazinylmethyl group may enhance the anticancer properties of pyridazine derivatives. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells, potentially through the modulation of specific signaling pathways.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic processes. The hydrazine moiety is known to participate in redox reactions, which may play a role in its biological efficacy.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study demonstrated that pyridazine derivatives exhibited high activity against Bacillus cereus and Candida albicans, indicating that structural modifications can enhance their antimicrobial properties .
  • Anticancer Research : In vitro studies on similar compounds revealed that they could significantly inhibit the proliferation of cancer cell lines, suggesting a promising avenue for further exploration of this compound in oncology.
  • Neuroprotective Effects : Some derivatives have shown neuroprotective effects in animal models, indicating potential applications in treating neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic routes for 3-(Hydrazinylmethyl)-6-methylpyridazine, and how can reaction conditions be standardized for reproducibility?

Answer: The synthesis of pyridazine derivatives typically involves multi-step reactions, including coupling, substitution, and purification steps. For example, analogous compounds like 3-Chloro-6-hydrazinopyridazine are synthesized using reagents such as 1-ethyl-(3-(3-dimethylaminopropyl)carbodiimide hydrochloride (WSCD·HCl) in dichloromethane (DCM) at 20°C for 16 hours . Key steps include:

  • Reagent Selection : Hydrazine derivatives require controlled pH and temperature to avoid side reactions.
  • Purification : Column chromatography (e.g., silica gel) or recrystallization (ethanol) is critical for isolating high-purity products .
  • Validation : Monitor reactions via TLC or HPLC to confirm intermediate formation.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm hydrazinylmethyl (-NH-NH2_2) and methyl (-CH3_3) substituents. For example, the hydrazine proton resonates at δ 2.5–4.0 ppm in DMSO-d6_6 .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns indicative of pyridazine rings.
  • IR : Detect N-H stretching (3200–3400 cm1^{-1}) and C=N vibrations (1600–1650 cm1^{-1}) .

Advanced Research Questions

Q. What computational methods are recommended for predicting the reactivity and stability of this compound in novel reaction environments?

Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states. For instance, ICReDD employs reaction path searches based on quantum calculations to optimize experimental conditions .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DCM or ethanol) to predict solubility and aggregation behavior.
  • ADMET Prediction : Tools like SwissADME estimate bioavailability, BBB permeability, and CYP enzyme interactions using descriptors like TPSA and LogP .

Q. How can researchers resolve contradictions in reported bioactivity data for pyridazine derivatives, such as conflicting enzyme inhibition results?

Answer:

  • Experimental Replication : Standardize assay protocols (e.g., enzyme concentration, incubation time) across labs.
  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects; e.g., methyl vs. hydrazinyl groups may alter binding to targets like kinases or neurotransmitter receptors .
  • Meta-Analysis : Use databases (e.g., PubChem) to aggregate bioactivity data and identify outliers due to impurities or assay variability .

Q. What advanced analytical techniques are suitable for studying degradation pathways of this compound under oxidative stress?

Answer:

  • LC-MS/MS : Identify degradation products (e.g., hydrazine cleavage fragments) with tandem MS.
  • Electron Paramagnetic Resonance (EPR) : Detect free radicals generated during oxidation.
  • Surface-Enhanced Raman Spectroscopy (SERS) : Monitor real-time degradation on catalytic surfaces, as applied in indoor surface chemistry studies .

Methodological Challenges and Solutions

Q. How can researchers optimize reaction yields when scaling up this compound synthesis?

Answer:

  • Process Intensification : Use flow chemistry to maintain consistent temperature and mixing in large batches.
  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu) for Suzuki-Miyaura couplings, as seen in related triazolopyridazine syntheses .
  • DoE (Design of Experiments) : Apply factorial designs to optimize variables like solvent ratio and reaction time .

Q. What strategies mitigate hydrazine-related toxicity risks during the synthesis and handling of this compound?

Answer:

  • Substitute Reagents : Use stabilized hydrazine derivatives (e.g., hydrazine carbothioamide) to reduce volatility .
  • Engineering Controls : Perform reactions in sealed reactors with scrubbers to capture hydrazine vapors.
  • Analytical Monitoring : Employ in-line FTIR or gas sensors to detect leaks .

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